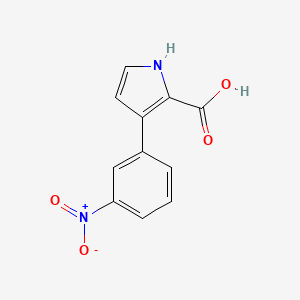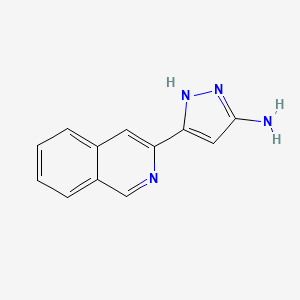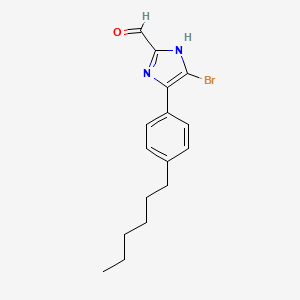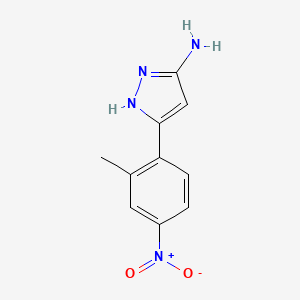
2-(4,5-Dimethoxy-2-nitrophenyl)-2-hydroxyacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dimethoxy-2-nitromandelic Acid is an organic compound characterized by the presence of methoxy groups and a nitro group attached to a mandelic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethoxy-2-nitromandelic Acid typically involves the nitration of 4,5-dimethoxybenzaldehyde followed by oxidation. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid, which introduces the nitro group into the aromatic ring. Subsequent oxidation of the resulting nitrobenzaldehyde using an oxidizing agent such as potassium permanganate or chromium trioxide yields 4,5-Dimethoxy-2-nitromandelic Acid.
Industrial Production Methods
Industrial production methods for 4,5-Dimethoxy-2-nitromandelic Acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures efficient production while minimizing waste and by-products.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dimethoxy-2-nitromandelic Acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The aromatic ring can undergo further oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or amines.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4,5-Dimethoxy-2-aminomandelic Acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinones or other oxidized aromatic compounds.
Aplicaciones Científicas De Investigación
4,5-Dimethoxy-2-nitromandelic Acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,5-Dimethoxy-2-nitromandelic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups may also play a role in modulating the compound’s activity by affecting its solubility and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dimethoxy-2-nitrobenzoic Acid: Similar structure but lacks the mandelic acid core.
4,5-Dimethoxy-2-nitrophenol: Similar structure but with a hydroxyl group instead of the mandelic acid core.
Uniqueness
4,5-Dimethoxy-2-nitromandelic Acid is unique due to the presence of both methoxy and nitro groups on a mandelic acid core, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H11NO7 |
|---|---|
Peso molecular |
257.20 g/mol |
Nombre IUPAC |
2-(4,5-dimethoxy-2-nitrophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C10H11NO7/c1-17-7-3-5(9(12)10(13)14)6(11(15)16)4-8(7)18-2/h3-4,9,12H,1-2H3,(H,13,14) |
Clave InChI |
WITKOASYPJSKKF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)C(C(=O)O)O)[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


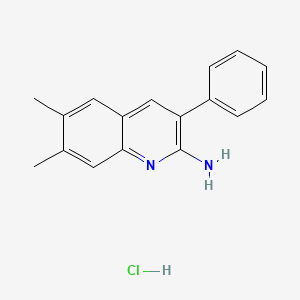
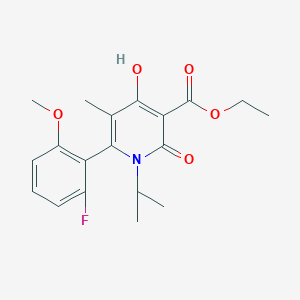

![1-Chloro-2-[(chloromethoxy)methyl]benzene](/img/structure/B13706355.png)

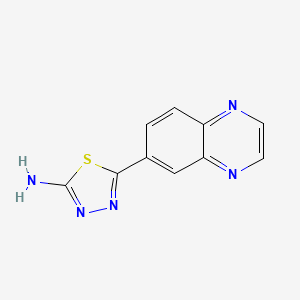
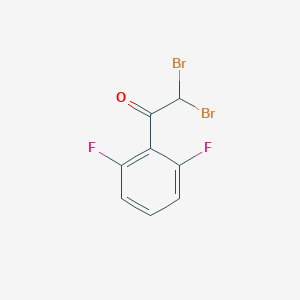
![TfaNH(-2d)[N(iPr)2P(OCH2CH2CN)(-3)][DMT(-5)]Ribf(b)-uracil-1-yl](/img/structure/B13706370.png)

